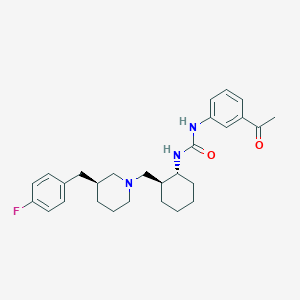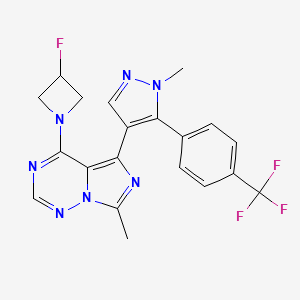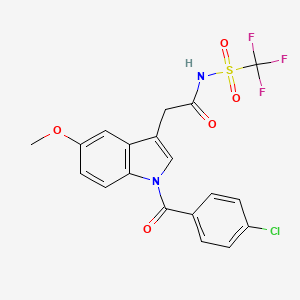![molecular formula C31H41N7O2 B10780022 N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)
N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CHEMBL220018 involve multiple steps, including the formation of the hexahydro-1H-pyrrolo[1,2-a]pyrazin ring system and subsequent functionalization to introduce the benzyl and acetamide groups. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .
Analyse Chemischer Reaktionen
CHEMBL220018 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CHEMBL220018 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound for probing targets or pathways of interest.
Biology: It is used to study the binding, functional, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of bioactive molecules.
Medicine: It is investigated for its potential therapeutic effects and safety profile.
Industry: It is used in the development of new drugs and chemical processes
Wirkmechanismus
The mechanism of action of CHEMBL220018 involves its interaction with specific molecular targets and pathways. It binds to human melanocortin receptor 5 (MC5R) expressed in HEK293 cells, displacing [125I]NDP-alpha-MSH. This interaction leads to a cascade of molecular events that result in its bioactive effects .
Vergleich Mit ähnlichen Verbindungen
CHEMBL220018 can be compared with other similar compounds, such as:
CHEMBL220019: Another bioactive molecule with a similar structure but different functional groups.
CHEMBL220020: A compound with a similar hexahydro-1H-pyrrolo[1,2-a]pyrazin ring system but different substituents.
The uniqueness of CHEMBL220018 lies in its specific functional groups and their arrangement, which confer distinct bioactivity and selectivity .
Eigenschaften
Molekularformel |
C31H41N7O2 |
|---|---|
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
N-[(2S)-1-[(3S,8aS)-3-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C31H41N7O2/c32-31(33)34-16-6-13-28(36-29(39)15-14-23-19-35-27-12-5-4-11-26(23)27)30(40)38-21-24-10-7-17-37(24)20-25(38)18-22-8-2-1-3-9-22/h1-5,8-9,11-12,19,24-25,28,35H,6-7,10,13-18,20-21H2,(H,36,39)(H4,32,33,34)/t24-,25-,28-/m0/s1 |
InChI-Schlüssel |
QJJUWWQDEUFNRO-VBOOUTDYSA-N |
Isomerische SMILES |
C1C[C@H]2CN([C@H](CN2C1)CC3=CC=CC=C3)C(=O)[C@H](CCCN=C(N)N)NC(=O)CCC4=CNC5=CC=CC=C54 |
Kanonische SMILES |
C1CC2CN(C(CN2C1)CC3=CC=CC=C3)C(=O)C(CCCN=C(N)N)NC(=O)CCC4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)
![2-Acetylamino-N-[2-(4-butyryl-4-phenyl-piperidin-1-yl)-1-(4-methoxy-benzyl)-2-oxo-ethyl]-3-(1H-imidazol-4-yl)-propionamide](/img/structure/B10779940.png)
![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)
![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)
![3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B10779954.png)

![Tert-Butyl 6-((2-Chloro-4-(Dimethylcarbamoyl)phenyl)amino)-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B10779966.png)
![{7-[3-(4-Benzyl-piperazin-1-ylmethyl)-pyrrol-1-yl]-6-nitro-2,3-dioxo-3,4-dihydro-2H-quinoxalin-1-yl}-acetic acid](/img/structure/B10779981.png)
![4-[4-[7-Amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol](/img/structure/B10779982.png)
![(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide](/img/structure/B10779992.png)
![(1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B10779999.png)


